molecular formula C17H19N3O2 B1639563 3-(benzyloxy)-6-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyaniline

3-(benzyloxy)-6-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyaniline

Cat. No.: B1639563
M. Wt: 297.35 g/mol
InChI Key: RFLYNKLBDDVAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-6-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyaniline is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

6-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxy-3-phenylmethoxyaniline

InChI

InChI=1S/C17H19N3O2/c1-21-16-14(22-11-12-5-3-2-4-6-12)8-7-13(15(16)18)17-19-9-10-20-17/h2-8H,9-11,18H2,1H3,(H,19,20)

InChI Key

RFLYNKLBDDVAJL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1N)C2=NCCN2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1N)C2=NCCN2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4-(benzyloxy)-3-methoxybenzonitrile (144 g, 566 mmol) and sulfur (55 g, 1.7 mol) in ethylenediamine (800 mL) was degassed for 30 minutes then heated to 100° C. After 16 h the reaction mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, diluted with a saturated sodium bicarbonate solution and extracted with EtOAc. The organic layer was washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The resulting solids were recrystallized from EtOAc and hexanes to afford 3-(benzyloxy)-6-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyaniline (145 g, 86%): 1H NMR (DMSO-d6) δ: 7.27-7.48 (5H, m), 7.14 (1H, d), 6.92 (2H, m), 6.64 (1H, m), 6.32 (1H, d), 5.11 (2H, s), 3.67 (3H, s), 3.33 (2H, s).
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144 g
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55 g
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800 mL
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reactant
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Synthesis routes and methods II

Procedure details

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